Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate
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Overview
Description
Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate is a heterocyclic compound featuring a five-membered ring containing nitrogen and sulfur atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the amino functionality makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-amino-3-methylisothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl 3-methyl-4-isothiazolecarboxylate with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts, such as metal salts or organic acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions include various substituted isothiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-3-methylisothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the isothiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methylisothiazole-4-carboxylate: Lacks the tert-butyl group, resulting in different reactivity and solubility properties.
Tert-butyl 5-amino-1,2,3-thiadiazole-4-carboxylate: Contains a thiadiazole ring instead of an isothiazole ring, leading to variations in biological activity.
Uniqueness
Tert-butyl 5-amino-3-methylisothiazole-4-carboxylate is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable intermediate for the synthesis of compounds with improved pharmacokinetic properties .
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl 5-amino-3-methyl-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O2S/c1-5-6(7(10)14-11-5)8(12)13-9(2,3)4/h10H2,1-4H3 |
InChI Key |
IOICRGXLHNURKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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